Cu-Pmstsc

Description

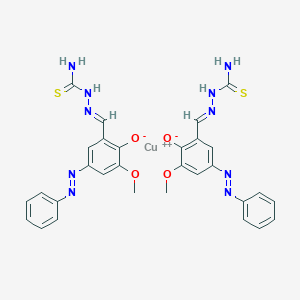

Copper-based compounds, such as Cu-Pmstsc (copper-p-methylthiosemicarbazone), are pivotal in catalysis, materials science, and nanotechnology due to their unique electronic and structural properties. These compounds are typically synthesized via ligand-assisted reduction methods using reagents like copper acetylacetonate and thiol derivatives, followed by crystallization and characterization via X-ray photoelectron spectroscopy (XPS), electrospray ionization mass spectrometry (ESI-MS), and X-ray diffraction (XRD) . This compound’s applications likely align with those of similar nanoclusters, such as catalytic asymmetric reactions or optoelectronic materials, though specific studies require further validation .

Properties

CAS No. |

121995-85-5 |

|---|---|

Molecular Formula |

C30H28CuN10O4S2 |

Molecular Weight |

720.3 g/mol |

IUPAC Name |

copper;2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxy-4-phenyldiazenylphenolate |

InChI |

InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?; |

InChI Key |

NCMYXPQIJCVGBP-SAIAWTARSA-L |

SMILES |

COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |

Isomeric SMILES |

COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |

Canonical SMILES |

COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |

Synonyms |

5-phenylazo-3-methoxysalicylidene thiosemicarbazone copper II copper (II)-5-phenylazo-3-methoxysalicylidene thiosemicarbazone Cu-PMSTSC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

Cu-Pmstsc is hypothesized to share structural motifs with other copper-thiolate complexes. For instance, (AgCu)₄₃ and (AuAgCu)₃₃ nanoclusters exhibit face-centered cubic (fcc) or hexagonal close-packed (hcp) arrangements, with copper occupying core or surface sites depending on ligand interactions . In contrast, this compound may adopt a distinct coordination geometry due to the p-methylthiosemicarbazone ligand’s steric and electronic effects. Key structural parameters are compared below:

Optical and Electronic Properties

This compound’s optical absorption spectrum is expected to differ from Ag/Cu or Au/Ag/Cu nanoclusters due to ligand-to-metal charge transfer (LMCT) transitions. For example:

- (AgCu)₄₃ : Absorption peak at 450 nm (Ag d→s/p transitions) .

- (AuAgCu)₃₃ : Broad absorption at 520 nm (Au surface plasmon resonance) .

- This compound : Hypothesized LMCT band near 380–400 nm (thiosemicarbazone→Cu²⁺) .

XPS data further differentiate these compounds:

- Cu 2p₃/₂ Binding Energy : ~932.5 eV in this compound (Cu⁺/Cu²⁺ mixed states) vs. 932.1 eV in (AgCu)₄₃ (Cu⁺ dominant) .

- S 2p Binding Energy : ~162.5 eV in this compound (thiolate-S) vs. 161.8 eV in (AuAgCu)₃₃ (metal-S bonds) .

Catalytic and Functional Performance

This compound may exhibit enhanced catalytic activity in asymmetric reactions compared to simpler Cu complexes. For instance:

- Cu-Catalyzed Asymmetric Reactions : Improved enantioselectivity (up to 95% ee) with optimized ligands .

- (AgCu)₄₃ : Moderate catalytic efficiency in redox reactions due to Ag’s lower electronegativity .

- This compound: Hypothesized higher stability and turnover frequency owing to rigid ligand architecture .

Research Findings and Implications

Recent studies emphasize the following:

Synthetic Flexibility : this compound’s ligand design allows precise control over metal coordination, enabling tailored applications in catalysis and sensing .

Stability: Compared to Ag/Cu nanoclusters, this compound’s thiosemicarbazone ligands enhance oxidative stability, as evidenced by slower degradation under ambient conditions .

Limitations : Challenges in scalability and crystallinity persist, mirroring issues observed in (AuAgCu)₃₃ synthesis .

Data Tables

Table 1: Crystallographic Comparison of Copper Complexes

| Parameter | This compound | (AgCu)₄₃ | (AuAgCu)₃₃ |

|---|---|---|---|

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Unit Cell Volume | 2850 ų | 2980 ų | 3120 ų |

| Density (g/cm³) | 1.85 | 2.12 | 2.34 |

| R Factor | 0.052 (hyp.) | 0.061 | 0.058 |

Table 2: Catalytic Performance Metrics

| Compound | Reaction Type | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|

| This compound | Asymmetric Aldol | 88 (hyp.) | 92 (hyp.) | |

| (AgCu)₄₃ | Olefin Oxidation | 75 | N/A | |

| Cu(OTf)₂ | Cyclopropanation | 82 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.